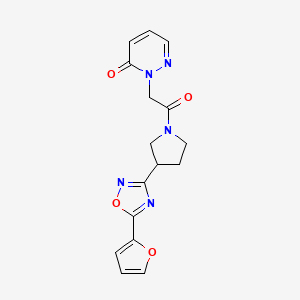
2-(2-(3-(5-(フラン-2-イル)-1,2,4-オキサジアゾール-3-イル)ピロリジン-1-イル)-2-オキソエチル)ピリダジン-3(2H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention for its potential applications in various scientific fields. Comprising of multiple heterocyclic rings, this compound is noted for its structural diversity and potential biological activity.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its ability to form stable complexes with metals and other organic molecules, making it useful in coordination chemistry and material science.
Biology
Biologically, the compound shows promise in pharmacological studies due to its potential to interact with various biological targets. Research is ongoing to explore its efficacy in treating diseases.
Medicine
In medicine, preliminary studies suggest that this compound might have anti-inflammatory, antimicrobial, or anticancer properties. Its unique structure allows for the design of new therapeutic agents.
Industry
Industrially, 2-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common route starts with the formation of the furan ring, followed by the introduction of the 1,2,4-oxadiazole ring. The pyrrolidine and pyridazinone rings are then constructed through a series of cyclization and substitution reactions. Each step requires specific catalysts, solvents, and conditions to ensure the proper formation of the desired structures.
Industrial Production Methods
In industrial settings, the production of 2-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is scaled up using batch or continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis or automated reaction setups helps in achieving higher yields and purity. The optimization of reaction parameters is crucial for minimizing by-products and maximizing efficiency.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Where specific functional groups are oxidized, often leading to the formation of new oxygen-containing species.
Reduction: Where reducing agents are used to add hydrogen atoms or remove oxygen atoms.
Substitution: Including nucleophilic and electrophilic substitution reactions where parts of the molecule are replaced by new substituents.
Common Reagents and Conditions
The reactions involving this compound typically use reagents such as sodium borohydride for reduction, potassium permanganate for oxidation, and various halides for substitution. Solvents like dichloromethane, methanol, and tetrahydrofuran are frequently employed depending on the specific reaction requirements.
Major Products Formed
The major products formed from these reactions vary but include new derivatives with potential biological activity, offering insights into the compound's versatility in chemical modifications.
作用機序
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The presence of multiple heterocyclic rings allows for versatile binding modes, which can modulate biological pathways. For instance, the compound may inhibit enzyme activity by binding to active sites or alter receptor function by stabilizing specific conformations.
類似化合物との比較
Similar Compounds
2-(2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
2-(2-(3-(5-(benzofuran-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
Uniqueness
Compared to its analogs, 2-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one exhibits unique structural features such as the furan ring, which can significantly influence its chemical reactivity and biological activity. The presence of multiple reactive sites allows for more diverse chemical transformations, making it a valuable compound in research and development.
Got more insights or questions about this compound? I’m all ears!
特性
IUPAC Name |
2-[2-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c22-13-4-1-6-17-21(13)10-14(23)20-7-5-11(9-20)15-18-16(25-19-15)12-3-2-8-24-12/h1-4,6,8,11H,5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXXHDXACUZGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)CN4C(=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
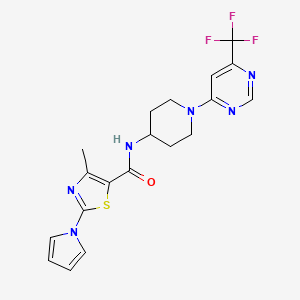

amino]-4-hydroxy-1H-isoindole-1,3(2H)-dione](/img/structure/B2539960.png)
![4-[(2,4-dichlorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2539962.png)
![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide](/img/structure/B2539963.png)
![Methyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2539964.png)

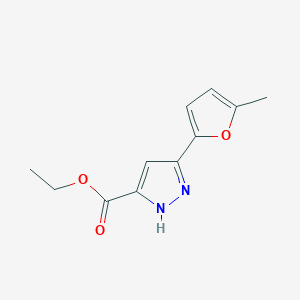
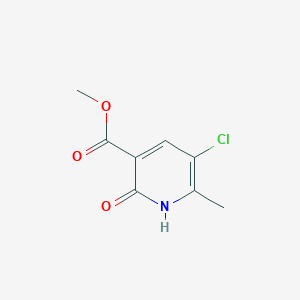

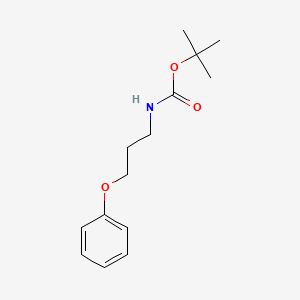
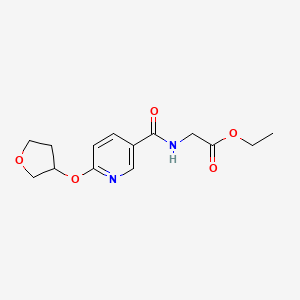
![(NE)-N-(6-methyl-6-azabicyclo[3.2.2]nonan-3-ylidene)hydroxylamine](/img/structure/B2539974.png)
![N-cyclohexyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide](/img/structure/B2539975.png)
